molecular formula C24H18Cl2N2OS2 B185726 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-35-8

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Cat. No. B185726
CAS RN: 5273-35-8
M. Wt: 485.4 g/mol
InChI Key: SHPQJGZOGYWBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone inhibits the activity of HAT by binding to its active site, thereby preventing the acetylation of histone proteins. This results in the modulation of gene expression, leading to various cellular effects, including apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to induce apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes. In neurodegenerative diseases, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to have neuroprotective effects by modulating the expression of genes involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its small size, high solubility, and specificity for HAT inhibition. However, it also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone research, including the development of more potent and selective HAT inhibitors, the evaluation of its therapeutic potential in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems for 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone could enhance its therapeutic efficacy and reduce potential toxicity.

Synthesis Methods

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4-chlorobenzyl mercaptan with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 4-chlorobenzyl thioether. The intermediate is then reacted with 2-phenyl-3(2H)-pyridazinone in the presence of a base to produce 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone.

Scientific Research Applications

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of histone acetyltransferase (HAT), an enzyme that plays a critical role in gene expression regulation. By inhibiting HAT activity, 4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the expression of genes involved in various cellular processes, leading to its potential therapeutic effects.

properties

CAS RN

5273-35-8

Product Name

4,5-Bis((4-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Molecular Formula

C24H18Cl2N2OS2

Molecular Weight

485.4 g/mol

IUPAC Name

4,5-bis[(4-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H18Cl2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2

InChI Key

SHPQJGZOGYWBDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl

Other CAS RN

5273-35-8

Origin of Product

United States

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